molecular formula C12H21NO5 B12344298 (3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

(3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

Cat. No.: B12344298
M. Wt: 259.30 g/mol
InChI Key: PROTYRUPPQJDBA-UFBFGSQYSA-N
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Description

(3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is a piperidine derivative Piperidine derivatives are known for their significant role in the pharmaceutical industry due to their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid typically involves multiple steps. One common synthetic route starts with the protection of the piperidine nitrogen, followed by the introduction of the hydroxy and methyl groups at the appropriate positions. The reaction conditions often involve the use of protecting groups such as tert-butoxycarbonyl (Boc) and reagents like lithium diisopropylamide (LDA) for deprotonation and subsequent alkylation reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The purification processes are also scaled up, often involving crystallization or chromatography techniques to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The hydroxy group can be substituted with other functional groups using reagents like thionyl chloride (SOCl2) to form the corresponding chloride.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: SOCl2 in the presence of a base like pyridine.

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of the corresponding chloride.

Scientific Research Applications

(3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of various chemical intermediates and fine chemicals.

Mechanism of Action

The mechanism of action of (3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy and carboxylic acid groups can form hydrogen bonds with target proteins, potentially inhibiting their activity. The compound may also interact with enzymes involved in metabolic pathways, leading to alterations in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (3S,4R)-4-(4-fluorophenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid
  • (2S,3S)-3-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-2-carboxylate

Uniqueness

(3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties. Its hydroxy and carboxylic acid groups allow for versatile chemical modifications, making it a valuable compound in synthetic chemistry and drug development.

Properties

Molecular Formula

C12H21NO5

Molecular Weight

259.30 g/mol

IUPAC Name

(3S,5S)-5-hydroxy-3-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidine-3-carboxylic acid

InChI

InChI=1S/C12H21NO5/c1-11(2,3)18-10(17)13-6-8(14)5-12(4,7-13)9(15)16/h8,14H,5-7H2,1-4H3,(H,15,16)/t8-,12-/m0/s1

InChI Key

PROTYRUPPQJDBA-UFBFGSQYSA-N

Isomeric SMILES

C[C@@]1(C[C@@H](CN(C1)C(=O)OC(C)(C)C)O)C(=O)O

Canonical SMILES

CC1(CC(CN(C1)C(=O)OC(C)(C)C)O)C(=O)O

Origin of Product

United States

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